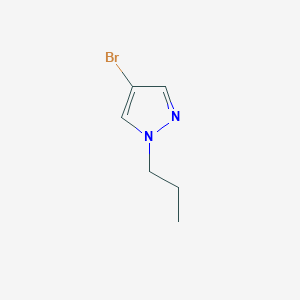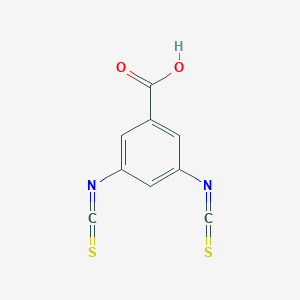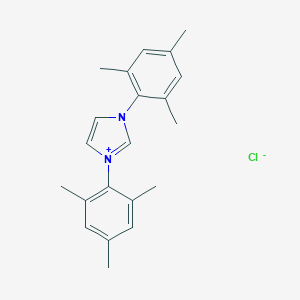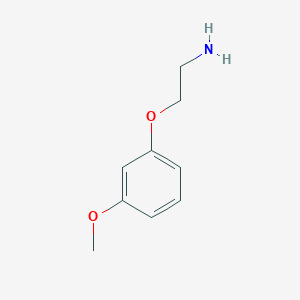
Methyl 2,5-dimethylazepine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-dimethylazepine-1-carboxylate, also known as DMAC, is a cyclic amide that has been widely used in scientific research. DMAC is a versatile compound that has a wide range of applications, including as a reagent for the synthesis of other compounds, as a precursor for the production of pharmaceuticals, and as a probe for studying enzyme mechanisms.
作用机制
Methyl 2,5-dimethylazepine-1-carboxylate is a cyclic amide that inhibits the activity of a variety of enzymes by binding to the active site and blocking substrate binding. Methyl 2,5-dimethylazepine-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, carbonic anhydrase, and urease by binding to the active site and blocking substrate binding. Methyl 2,5-dimethylazepine-1-carboxylate has also been shown to inhibit the activity of cyclooxygenase by binding to the active site and blocking the conversion of arachidonic acid to prostaglandins.
生化和生理效应
Methyl 2,5-dimethylazepine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Methyl 2,5-dimethylazepine-1-carboxylate has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Methyl 2,5-dimethylazepine-1-carboxylate has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body.
实验室实验的优点和局限性
Methyl 2,5-dimethylazepine-1-carboxylate has several advantages for lab experiments. It is a versatile compound that can be used as a reagent for the synthesis of other compounds, as a precursor for the production of pharmaceuticals, and as a probe for studying enzyme mechanisms. Methyl 2,5-dimethylazepine-1-carboxylate is also relatively easy to synthesize and is readily available.
However, Methyl 2,5-dimethylazepine-1-carboxylate also has some limitations for lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. Methyl 2,5-dimethylazepine-1-carboxylate is also unstable in the presence of water and can decompose rapidly, making it difficult to handle in aqueous solutions.
未来方向
There are several future directions for the use of Methyl 2,5-dimethylazepine-1-carboxylate in scientific research. One possible direction is the development of new synthetic methods for Methyl 2,5-dimethylazepine-1-carboxylate that are more efficient and environmentally friendly. Another direction is the use of Methyl 2,5-dimethylazepine-1-carboxylate as a probe for studying the mechanism of action of other enzymes. Methyl 2,5-dimethylazepine-1-carboxylate could also be used in the development of new pharmaceuticals that target specific enzymes or pathways in the body.
Conclusion
Methyl 2,5-dimethylazepine-1-carboxylate, or Methyl 2,5-dimethylazepine-1-carboxylate, is a versatile compound that has a wide range of applications in scientific research. It is a cyclic amide that can be synthesized through a variety of methods and has been used as a reagent for the synthesis of other compounds, as a precursor for the production of pharmaceuticals, and as a probe for studying enzyme mechanisms. Methyl 2,5-dimethylazepine-1-carboxylate has also been shown to have a variety of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Methyl 2,5-dimethylazepine-1-carboxylate in scientific research, including the development of new synthetic methods and the use of Methyl 2,5-dimethylazepine-1-carboxylate as a probe for studying the mechanism of action of other enzymes.
合成方法
Methyl 2,5-dimethylazepine-1-carboxylate can be synthesized through a variety of methods, including reaction of 2,5-dimethylazepine with methyl chloroformate, reaction of 2,5-dimethylazepine with dimethyl carbonate, and reaction of 2,5-dimethylazepine with methyl isocyanate. The most commonly used method is the reaction of 2,5-dimethylazepine with methyl chloroformate, which yields Methyl 2,5-dimethylazepine-1-carboxylate in high yield and purity.
科学研究应用
Methyl 2,5-dimethylazepine-1-carboxylate has been widely used in scientific research as a reagent for the synthesis of other compounds. It is a versatile compound that can be used to synthesize a variety of cyclic amides and lactams. Methyl 2,5-dimethylazepine-1-carboxylate has also been used as a precursor for the production of pharmaceuticals, including the anti-inflammatory drug ketorolac.
Methyl 2,5-dimethylazepine-1-carboxylate is also used as a probe for studying enzyme mechanisms. It has been shown to inhibit the activity of a variety of enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. Methyl 2,5-dimethylazepine-1-carboxylate has also been used to study the mechanism of action of the enzyme cyclooxygenase, which is the target of nonsteroidal anti-inflammatory drugs (NSAIDs).
属性
CAS 编号 |
156301-72-3 |
|---|---|
产品名称 |
Methyl 2,5-dimethylazepine-1-carboxylate |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
methyl 2,5-dimethylazepine-1-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-8-4-5-9(2)11(7-6-8)10(12)13-3/h4-7H,1-3H3 |
InChI 键 |
IXKIFBLGNPXFJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N(C=C1)C(=O)OC)C |
规范 SMILES |
CC1=CC=C(N(C=C1)C(=O)OC)C |
同义词 |
1H-Azepine-1-carboxylic acid, 2,5-dimethyl-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
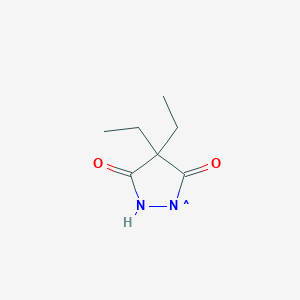
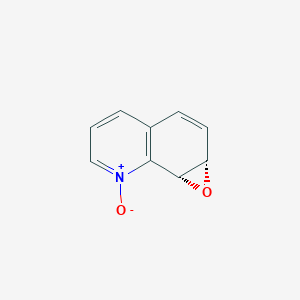
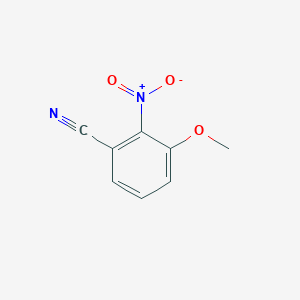
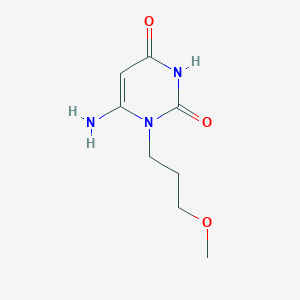

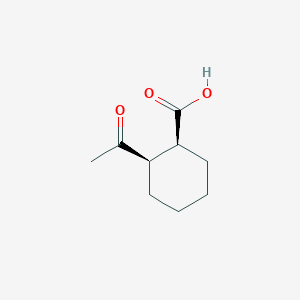
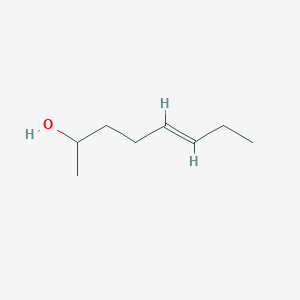
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
